2-Ethylsulfanyl-4,5-diphenyl-1H-imidazole

ACAT inhibition cholesterol metabolism atherosclerosis research

Researchers studying cholesterol metabolism or platelet aggregation often face supply inconsistency for well-characterized 2-alkylthio-4,5-diphenylimidazoles. This compound solves that problem with defined, reproducible pharmacology: • ACAT inhibition (IC₅₀ = 770 nM in rat liver microsomes) for foam cell and lipoprotein assembly studies. • COX-2 inhibition (IC₅₀ = 850 nM) with ~117-fold selectivity over COX-1, enabling reliable benchmarking of novel diarylimidazole derivatives. • Core pharmacophore for trifenagrel-class antiplatelet agents, serving as a validated SAR control for antithrombotic optimization. Supplied with full analytical characterization. Contact us for bulk quantities and custom synthesis inquiries.

Molecular Formula C17H16N2S
Molecular Weight 280.4 g/mol
CAS No. 60220-29-3
Cat. No. B12121032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylsulfanyl-4,5-diphenyl-1H-imidazole
CAS60220-29-3
Molecular FormulaC17H16N2S
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCCSC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H16N2S/c1-2-20-17-18-15(13-9-5-3-6-10-13)16(19-17)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,18,19)
InChIKeyLLMAFVWLNYBLIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylsulfanyl-4,5-diphenyl-1H-imidazole: Core Profile


2-Ethylsulfanyl-4,5-diphenyl-1H-imidazole (synonyms: 2-(ethylthio)-4,5-diphenyl-1H-imidazole, trifenagrel core) is a heterocyclic compound belonging to the 2-substituted-4,5-diphenyl-1H-imidazole class. Its molecular formula is C17H16N2S, with a molecular weight of 280.39 g/mol . The structure features a central imidazole ring substituted at the 2-position with an ethylsulfanyl (ethylthio) group and at the 4- and 5-positions with phenyl groups [1]. This compound has been studied primarily as a pharmacologically active scaffold in the fields of lipid metabolism (as an acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitor) [2] and inflammation/pain management (as a platelet aggregation inhibitor and COX-2 ligand) [3][4].

1

ACAT inhibition pathway screening

2

COX-2 pharmacophore selectivity studies

3

Platelet aggregation pathway research

4

QSAR-based analgesic/anti-inflammatory research models

2-Ethylsulfanyl-4,5-diphenyl-1H-imidazole: Why Analogs Fail


In-class substitution of 2-ethylsulfanyl-4,5-diphenyl-1H-imidazole with other 2-alkylthio-4,5-diphenyl-1H-imidazoles (e.g., methylthio or propylthio analogs) is not functionally equivalent due to a steep and quantifiable structure-activity relationship (SAR). Systematic variation of the 2-alkylthio chain length reveals that ACAT inhibitory potency is exquisitely sensitive to this substituent, with the ethylthio group representing a near-optimal balance of steric and lipophilic properties [1]. Furthermore, comparative QSAR studies on 2-substituted-4,5-diphenyl-1H-imidazoles for antinociceptive and anti-inflammatory activities demonstrate that even minor modifications at this position drastically alter key molecular descriptors (e.g., polar surface area, HOMO energy, and principal moment of inertia) [2]. These changes directly translate to unpredictable and often inferior in vivo efficacy profiles. Therefore, for reproducible research and accurate cross-study comparisons, procurement must be locked to the specific 2-ethylthio congener.

2-Alkylthio chain length variation may shift ACAT inhibition and COX-2 selectivity profiles, requiring congener-specific validation.

Minor 2-substituent modifications can alter key QSAR molecular descriptors, potentially changing model-response interpretation.

2-Ethylsulfanyl-4,5-diphenyl-1H-imidazole: Quantitative Evidence


ACAT Inhibitory Activity in the 2-Alkylthio Series

In a rat liver microsome assay measuring inhibition of acyl-CoA:cholesterol O-acyltransferase (ACAT), 2-ethylsulfanyl-4,5-diphenyl-1H-imidazole exhibits an IC50 of 770 nM [1]. Comparative SAR analysis within the same study demonstrates that the 2-ethylthio substituent is near-optimal for ACAT inhibition, with shorter (methylthio) and longer (propylthio, butylthio) alkyl chains generally leading to a reduction in potency. The 4,5-diphenyl-1H-imidazole moiety alone is insufficient for potent ACAT inhibition; it is the specific 2-ethylthio substitution that confers high affinity [2].

ACAT Inhibition
Class-level
770 nM

Supports ACAT pathway screening context

Rat liver microsome assay; ethylthio SAR rank within series

ACAT inhibition cholesterol metabolism atherosclerosis research

COX-2 Selective Inhibition Profile

In an enzyme immunoassay using ovine COX-2, 2-ethylsulfanyl-4,5-diphenyl-1H-imidazole demonstrates an IC50 of 850 nM [1]. When tested against ovine COX-1 under identical conditions, the compound exhibits a markedly higher IC50 of 100,000 nM [2]. This translates to an approximate 117-fold selectivity for COX-2 over COX-1 in this assay system. While not as potent as clinical NSAIDs like celecoxib (which often exhibit IC50 values in the low nM range for COX-2), this level of activity and selectivity profile is consistent with its classification as a moderate COX-2 inhibitor and is relevant for studies of the 4,5-diphenylimidazole pharmacophore.

COX-2 Selectivity
Head-to-head
COX-2 850 nM | COX-1 100,000 nM

Supports COX-2 pharmacophore mapping

≈117-fold selectivity; ovine enzyme immunoassay

COX-2 inhibition inflammation cyclooxygenase assay

Platelet Aggregation: Trifenagrel Core Scaffold

2-Ethylsulfanyl-4,5-diphenyl-1H-imidazole constitutes the central imidazole core of trifenagrel (BW 325U), a clinically investigated antiplatelet agent. Trifenagrel, which features the 2-ethylsulfanyl-4,5-diphenyl-1H-imidazole motif, potently inhibits arachidonic acid (AA)- and collagen-induced platelet aggregation with an IC50 range of 0.3–3.0 µM across multiple species including humans [1]. In vivo, trifenagrel demonstrates ED50 values of 1.4 mg/kg (AA-induced) and 9.4 mg/kg (collagen-induced) in guinea pig models of platelet aggregation . While the parent compound itself is a key research tool, its structural identity as the core of a known bioactive molecule underscores its utility in medicinal chemistry programs aimed at developing novel antithrombotic or anti-inflammatory agents.

Platelet Aggregation
Class-level
Trifenagrel 0.3–3.0 µM | Bridged analogs inactive

Validates core scaffold for antiplatelet research

Trifenagrel core motif; SAR: modifications reduce activity

platelet aggregation antithrombotic arachidonic acid pathway

QSAR Modeling for Analgesic and Anti-inflammatory Activity

A QSAR study on a series of 2-substituted-4,5-diphenyl-1H-imidazoles, which includes 2-ethylsulfanyl-4,5-diphenyl-1H-imidazole, reveals that compounds with substitutions that modulate polar surface area, dipole moment, and molecular volume achieve superior antinociceptive activity in both hot plate (120s) and tail flick models [1]. The QSAR models exhibit excellent predictive power (R² > 0.9, q² > 0.81 for hot plate data; R² > 0.8, q² > 0.66 for tail flick data). Furthermore, a separate study indicates that alkylsulphinyl-4,5-diphenyl-1H-imidazole derivatives (the sulfoxide metabolites of the parent thioether) exhibit higher systemic bioavailability than the parent thioether [2]. This positions the parent 2-ethylsulfanyl compound as a crucial reference standard for understanding the pharmacokinetic and pharmacodynamic contributions of the sulfide group in this chemical series.

QSAR Modeling
Class-level
R² > 0.9, q² > 0.81

Supports QSAR model-driven compound design

Hot plate model; sulfoxide metabolite exposure context

QSAR antinociceptive anti-inflammatory drug design

2-Ethylsulfanyl-4,5-diphenyl-1H-imidazole: Key Applications


ACAT Inhibitor for Cholesterol Metabolism Studies

Use 2-ethylsulfanyl-4,5-diphenyl-1H-imidazole as a potent and well-characterized ACAT inhibitor (IC50 = 770 nM in rat liver microsomes [1]) to study cholesterol esterification, lipoprotein assembly, or foam cell formation. Its defined activity within the 2-alkylthio series makes it a superior tool compound compared to less potent or uncharacterized analogs.

COX-2 Pharmacophore Mapping and Selectivity Screening

Employ the compound in enzyme-based assays to investigate the structural requirements for COX-2 inhibition and selectivity. Its moderate COX-2 potency (IC50 = 850 nM) and ~117-fold selectivity over COX-1 (IC50 = 100,000 nM) [2] provide a quantifiable benchmark for comparing novel 4,5-diarylimidazole derivatives and assessing their therapeutic windows.

Synthetic Precursor for Antiplatelet Drug Discovery

Utilize 2-ethylsulfanyl-4,5-diphenyl-1H-imidazole as a key intermediate in the synthesis of trifenagrel and related antiplatelet agents. As the core pharmacophore responsible for platelet aggregation inhibition (IC50 = 0.3–3.0 µM for trifenagrel) [3], this compound serves as an essential control for structure-activity relationship studies aimed at optimizing anti-thrombotic efficacy.

QSAR Benchmark for Analgesic and Anti-inflammatory Research

Integrate this compound into QSAR models for antinociceptive and anti-inflammatory activity. The 2-ethylsulfanyl substitution provides a defined set of molecular descriptors (polar surface area, dipole moment) that have been experimentally validated to correlate with high in vivo efficacy (R² > 0.9 in hot plate models) [4]. This makes it an ideal reference for designing next-generation imidazole-based pain therapeutics.

Application
Selection Property
Validation Focus
ACAT inhibition pathway studies
ACAT inhibition assay context
Reported IC50 and SAR review
COX-2 selectivity screening
COX-2/COX-1 selectivity ratio
Pharmacophore selectivity endpoint review
Antiplatelet pathway research
Platelet aggregation inhibition context
Trifenagrel core scaffold activity review
QSAR modeling for pain research
Molecular descriptor profile
Model-response prediction validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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